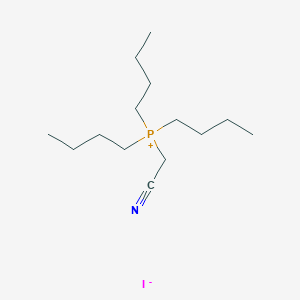
4-(4-acetamidophenoxy)butanoic Acid
Übersicht
Beschreibung
4-(4-acetamidophenoxy)butanoic Acid, also known as 4-(2-acetamidophenoxy)butanoic acid, is a compound with the molecular weight of 237.26 .
Synthesis Analysis
A paper discusses the utility of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid as a key starting material for the preparation of a novel series of pyridazinones, thiazoles derivatives, and other heterocycles via interaction with nitrogen, sulfur, and carbon nucleophiles under Michael addition conditions .Molecular Structure Analysis
The molecular formula of 4-(4-acetamidophenoxy)butanoic Acid is C12H15NO4 . The average mass is 222.237 Da and the monoisotopic mass is 222.089203 Da .Physical And Chemical Properties Analysis
4-(4-acetamidophenoxy)butanoic Acid is a solid substance . The physical and chemical properties of carboxylic acids can provide some insight into the properties of 4-(4-acetamidophenoxy)butanoic Acid. For example, carboxylic acids exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Adsorption
4-(4-Acetamidophenoxy)butanoic acid is closely related to phenoxyalkanoic acid herbicides like 2,4-DB. Studies have shown that these compounds, including 4-(4-acetamidophenoxy)butanoic acid, exhibit varying degrees of adsorption in soils. Adsorption is a key factor influencing their potential for groundwater contamination. The extent of adsorption and degradation of these herbicides is crucial for environmental toxicology, as it determines their persistence in soils and potential to leach into water sources (Paszko et al., 2016).
Optical Gating of Synthetic Ion Channels
4-(4-Acetamidophenoxy)butanoic acid is utilized in the field of nanotechnology, specifically in the development of nanofluidic devices. These devices leverage the optical properties of the compound for gating mechanisms in synthetic ion channels. This application is significant for advancements in controlled release systems, sensing technologies, and information processing at the nanoscale (Ali et al., 2012).
Potential Pharmaceutical Applications
While detailed studies specifically on 4-(4-acetamidophenoxy)butanoic acid in pharmaceuticals are limited, its structural similarity to other compounds suggests potential in this field. For instance, compounds like 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid have been studied for their anti-inflammatory and analgesic properties, indicating a potential pathway for 4-(4-acetamidophenoxy)butanoic acid in drug development (Pottier et al., 1978).
Industrial Wastewater Treatment
In environmental engineering, 4-(4-acetamidophenoxy)butanoic acid has potential applications in wastewater treatment. Its effectiveness in extracting rare earth elements from industrial wastewater has been studied, highlighting its role in resource recovery and environmental protection (Ni et al., 2020).
Advanced Material Synthesis
The compound is also relevant in synthesizing advanced materials like liquid crystalline polyacetylenes. Its derivatives are used in the development of novel polymers that exhibit liquid crystalline properties, important for various technological applications (Mizuta et al., 2011).
Eigenschaften
IUPAC Name |
4-(4-acetamidophenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(14)13-10-4-6-11(7-5-10)17-8-2-3-12(15)16/h4-7H,2-3,8H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMPFDOUHHAYMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445424 | |
| Record name | 4-(4-acetamidophenoxy)butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-acetamidophenoxy)butanoic Acid | |
CAS RN |
937600-99-2 | |
| Record name | 4-(4-acetamidophenoxy)butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1311858.png)





